molecular formula C19H19ClN2O4 B2808919 4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 899784-42-0

4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2808919
CAS No.: 899784-42-0
M. Wt: 374.82
InChI Key: CDBZPBXXFHEQSW-UHFFFAOYSA-N
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Description

4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound that belongs to the class of benzoxadiazocines. This compound is characterized by its unique structure, which includes a chloro group, a dimethoxyphenyl group, and a methano bridge. The presence of these functional groups and structural elements imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of biological systems and as a probe to investigate biochemical pathways.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxadiazocine Core: This step involves the cyclization of a suitable precursor, such as a substituted aniline, with a dihaloalkane under basic conditions to form the benzoxadiazocine core.

    Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the benzoxadiazocine core using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Final Cyclization and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to form corresponding hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, and water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

    Hydrolysis: Hydrolyzed derivatives with cleaved bonds and formation of new functional groups.

Mechanism of Action

The mechanism of action of 4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can be compared with other similar compounds, such as:

    Benzimidazoles: These compounds share a similar benzene ring fused to an imidazole ring structure but lack the methano bridge and specific functional groups present in the benzoxadiazocine.

    Benzoxazines: These compounds have a similar benzene ring fused to an oxazine ring structure but differ in the presence of the methano bridge and other functional groups.

    Benzothiadiazines: These compounds have a benzene ring fused to a thiadiazine ring structure and share some pharmacological activities with benzoxadiazocines.

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-10-(3,4-dimethoxyphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4/c1-19-10-14(13-8-11(20)4-6-15(13)26-19)21-18(23)22(19)12-5-7-16(24-2)17(9-12)25-3/h4-9,14H,10H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBZPBXXFHEQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3=C(O1)C=CC(=C3)Cl)NC(=O)N2C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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